molecular formula C14H16N2O3S B272563 2-methoxy-4,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide

2-methoxy-4,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide

Cat. No. B272563
M. Wt: 292.36 g/mol
InChI Key: AGUPVYMJDTXYRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-4,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide, also known as MPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-methoxy-4,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. 2-methoxy-4,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. This inhibition can lead to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
2-methoxy-4,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response. 2-methoxy-4,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methoxy-4,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide in lab experiments is its relatively low toxicity and high solubility. This makes it a suitable candidate for in vitro and in vivo studies. However, 2-methoxy-4,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide has been shown to have limited stability in certain conditions, which can affect its efficacy and reproducibility in lab experiments.

Future Directions

There are several future directions for research on 2-methoxy-4,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of research is the identification of new targets for 2-methoxy-4,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide, which could lead to the development of novel therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of 2-methoxy-4,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide and its potential applications in various scientific fields.
Conclusion:
In conclusion, 2-methoxy-4,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method is relatively simple, and it has been extensively studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. While there are limitations to its use in lab experiments, 2-methoxy-4,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide holds promise as a therapeutic agent for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 2-methoxy-4,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide involves the reaction of 2-aminopyridine with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base. The resulting product is then treated with methoxyamine hydrochloride to obtain 2-methoxy-4,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide. The synthesis method is relatively simple and has been optimized for high yield and purity.

Scientific Research Applications

2-methoxy-4,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. 2-methoxy-4,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

Product Name

2-methoxy-4,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide

Molecular Formula

C14H16N2O3S

Molecular Weight

292.36 g/mol

IUPAC Name

2-methoxy-4,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C14H16N2O3S/c1-10-8-12(19-3)13(9-11(10)2)20(17,18)16-14-6-4-5-7-15-14/h4-9H,1-3H3,(H,15,16)

InChI Key

AGUPVYMJDTXYRU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC=N2)OC

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC=N2)OC

Origin of Product

United States

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